molecular formula C₁₅H₂₃NO₂ B015721 rac N-Desmethyl Tramadol CAS No. 75377-45-6

rac N-Desmethyl Tramadol

Cat. No. B015721
CAS RN: 75377-45-6
M. Wt: 249.35 g/mol
InChI Key: VUMQHLSPUAFKKK-HIFRSBDPSA-N
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Description

Tramadol is a synthetic opioid analgesic with unique pharmacological properties. It is known for its opioid and monoaminergic system modulation, making it distinct from traditional opioids. Tramadol and its metabolites, including rac N-Desmethyl Tramadol, have been extensively studied for their analgesic effects, mechanisms of action, and pharmacokinetics (Bravo, Micó, & Berrocoso, 2017).

Synthesis Analysis

The synthesis of tramadol involves multiple steps that produce racemic mixtures, including rac N-Desmethyl Tramadol. The process typically involves the reaction of cyclohexenone with methylamine, followed by the addition of 3-(methylthio)phenol to form tramadol. The metabolic pathway further transforms tramadol into its metabolites, including rac N-Desmethyl Tramadol, primarily through the action of cytochrome P450 enzymes (Barbosa et al., 2016).

Molecular Structure Analysis

Rac N-Desmethyl Tramadol is characterized by its cyclohexanol structure, which is crucial for its analgesic activity. Its molecular structure combines opioid receptor agonist properties and monoamine reuptake inhibition, contributing to its effectiveness in pain management. The presence of a methoxy group and a secondary amine distinguishes it from other opioids (Bravo, Micó, & Berrocoso, 2017).

Chemical Reactions and Properties

Tramadol and its metabolites undergo various chemical reactions, including O-demethylation, N-demethylation, and conjugation. The metabolite rac N-Desmethyl Tramadol is primarily formed through N-demethylation. These reactions are significant for the drug's pharmacological effects and its eventual excretion (Barbosa et al., 2016).

Physical Properties Analysis

The physical properties of rac N-Desmethyl Tramadol, such as solubility, melting point, and hydrophobicity, are essential for its pharmacokinetic profile. These properties influence its absorption, distribution, metabolism, and excretion in the body, impacting its overall efficacy as an analgesic (Barbosa et al., 2016).

Chemical Properties Analysis

The chemical properties, including its reactivity with biological molecules and enzymes, play a crucial role in rac N-Desmethyl Tramadol's pharmacological action. Its interaction with cytochrome P450 enzymes, for example, is critical for its metabolic transformation and the modulation of pain pathways (Barbosa et al., 2016).

Safety And Hazards

The product is controlled and may require documentation to meet relevant regulations .

Future Directions

From 1 January 2024, tramadol will be added to the Prohibited List . A systematic review with meta-analysis and trial sequential analysis of randomised clinical trials is being conducted to assess the beneficial and harmful effects of tramadol in any dose, formulation, or duration .

properties

IUPAC Name

(1R,2R)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMQHLSPUAFKKK-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018771
Record name N-Desmethyltramadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac N-Desmethyl Tramadol

CAS RN

75377-45-6
Record name N-Desmethyltramadol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75377-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desmethyltramadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075377456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethyltramadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYLTRAMADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M7YSN2KII
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Desmethyltramadol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061007
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
최희련, 전준호 - 환경독성보건학회 심포지엄 및 학술대회, 2022 - dbpia.co.kr
낙동강은 하· 폐수처리장 방류수 및 비점오염원으로 인해 다양한 미량오염물질 (eg, 의약품, 농약 등) 에 의해 오염되어 있고 수서 생태계 위험요소로 인지되고 있다. 본 연구에서는 LC-HRMS …
Number of citations: 0 www.dbpia.co.kr

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